molecular formula C14H9ClF3NO2 B2681313 2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide CAS No. 250714-69-3

2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide

Cat. No.: B2681313
CAS No.: 250714-69-3
M. Wt: 315.68
InChI Key: QQWZZHYHPBWXOO-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It contains a chlorophenoxy group, a fluorophenyl group, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chloro, fluoro, and amide groups would likely have a significant impact on the compound’s structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chloro, fluoro, and amide groups. These groups are known to participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro, fluoro, and amide groups could affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Potential Pesticide Development

  • Pesticide Derivatives Characterization : A study presented new powder diffraction data for derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds similar to "2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide". These compounds have been identified as potential pesticides, showcasing their relevance in agricultural applications. Characterization involved X-ray powder diffraction, providing detailed insights into their crystalline structures (Olszewska, Pikus, & Tarasiuk, 2008).

  • Environmental Fate of Halogenated Phenols : Research into the environmental fate of halogenated phenols, including those similar to the compound , utilized nuclear magnetic resonance (NMR) to track contaminants and their metabolites in plants. This study demonstrates the potential environmental impact and behavior of such chemicals, which is crucial for understanding the ecological implications of their use (Tront & Saunders, 2007).

Environmental Pollution and Plant Interaction

  • Plant Uptake and Metabolism : The interaction of halogenated phenols with plants has been explored to understand how these compounds and their metabolites are sequestered and transformed within aquatic systems. Studies involving fluorinated phenols demonstrate the ability of plants like L. minor to accumulate and metabolize these compounds, providing insight into natural remediation processes and the environmental behavior of similar chemicals (Tront & Saunders, 2007).

Synthesis and Chemical Analysis

  • Synthetic Methods and Applications : The development of synthetic routes for compounds akin to "this compound" is a key area of research. These studies not only provide methods for creating these compounds but also offer insights into their potential applications in various fields, including as intermediates in the synthesis of more complex molecules (Jian-wei, 2009).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide” would require appropriate safety precautions. Without specific safety data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study and application of “2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide” could be an interesting area for future research. Its unique structure and potential reactivity make it a candidate for further exploration .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2,2-difluoro-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-5-7-10(8-6-9)21-14(17,18)13(20)19-12-4-2-1-3-11(12)16/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWZZHYHPBWXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(OC2=CC=C(C=C2)Cl)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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